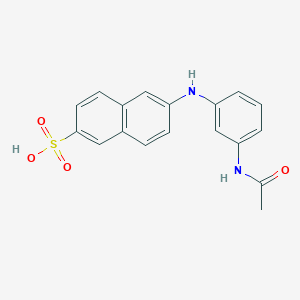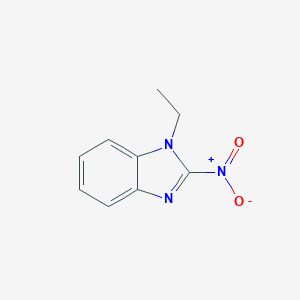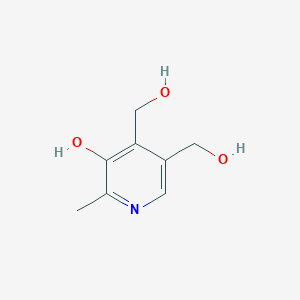
Pimefylline
Vue d'ensemble
Description
La piméfylline, également connue sous le nom de 3,7-Dihydro-1,3-diméthyl-7-[2-[(3-pyridinylméthyl)amino]éthyl]-1H-purine-2,6-dione, est un dérivé de la xanthine de formule moléculaire C15H18N6O2 et de poids moléculaire 314,34 g/mol . C'est un composé intéressant en raison de ses propriétés pharmacologiques, en particulier comme vasodilatateur.
Méthodes De Préparation
La piméfylline peut être synthétisée par différentes voies de synthèse. Une méthode courante implique la réaction de la théophylline avec la 3-pyridylméthylamine dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que l'acétate d'isopropyle et est conduite à une température contrôlée pour produire des cristaux de piméfylline avec un point de fusion de 111-112°C . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle, assurant un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
La piméfylline subit plusieurs types de réactions chimiques, notamment :
Oxydation : La piméfylline peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants pour produire des formes réduites de piméfylline.
Substitution : La piméfylline peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La piméfylline a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans diverses études chimiques en raison de sa structure et de ses propriétés bien définies.
Biologie : La piméfylline est étudiée pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.
Médecine : Elle est étudiée pour ses effets vasodilatateurs et son utilisation potentielle dans le traitement des affections cardiovasculaires.
Mécanisme d'action
La piméfylline exerce ses effets principalement par son action de vasodilatateur. Elle agit en inhibant les enzymes phosphodiestérases, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cela entraîne la relaxation des cellules musculaires lisses des vaisseaux sanguins, ce qui conduit à la vasodilatation et à l'amélioration du flux sanguin . Les cibles moléculaires impliquées comprennent les enzymes phosphodiestérases et les voies de l'AMPc.
Applications De Recherche Scientifique
Pimefylline has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies due to its well-defined structure and properties.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its vasodilatory effects and potential use in treating cardiovascular conditions.
Mécanisme D'action
Pimefylline exerts its effects primarily through its action as a vasodilator. It works by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and improved blood flow . The molecular targets involved include phosphodiesterase enzymes and cAMP pathways.
Comparaison Avec Des Composés Similaires
La piméfylline est similaire à d'autres dérivés de la xanthine tels que la théophylline et la caféine. Elle est unique en raison de sa structure spécifique, qui comprend un groupe pyridinylméthylaminoéthyle. Cette différence structurelle confère des propriétés pharmacologiques distinctes, en particulier ses puissants effets vasodilatateurs . Les composés similaires comprennent :
- Théophylline
- Caféine
- Pentoxifylline
Ces composés partagent un noyau xanthine commun, mais diffèrent par leurs chaînes latérales et leurs effets pharmacologiques.
Propriétés
IUPAC Name |
1,3-dimethyl-7-[2-(pyridin-3-ylmethylamino)ethyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)7-6-17-9-11-4-3-5-16-8-11/h3-5,8,10,17H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHVRXOLGDSJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142861 | |
| Record name | Pimefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10001-43-1 | |
| Record name | Pimefylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10001-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimefylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010001431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8680B5Y37A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


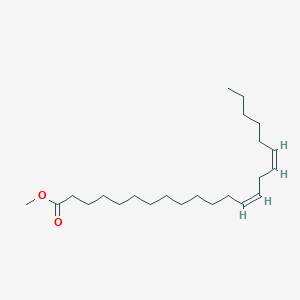

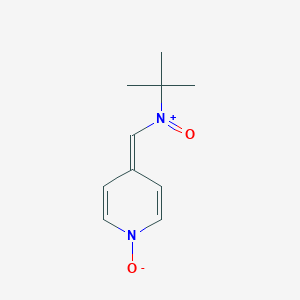

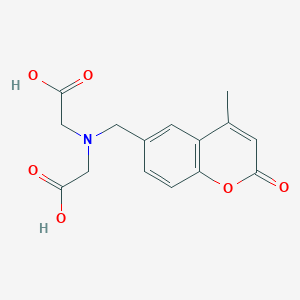
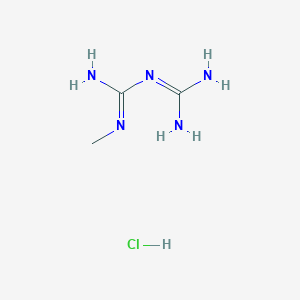


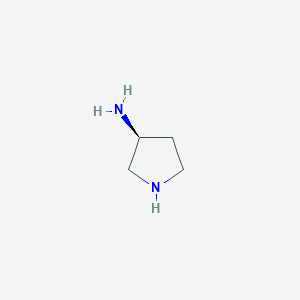
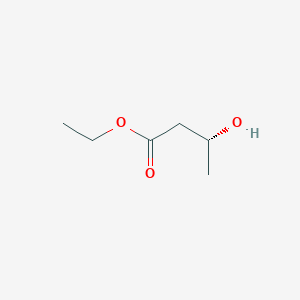
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
